molecular formula C12H16ClNO B042849 N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide CAS No. 114153-36-5

N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide

Cat. No.: B042849
CAS No.: 114153-36-5
M. Wt: 225.71 g/mol
InChI Key: YQVJHVGXBACZLU-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide is a specialized organic compound of significant interest in chemical and agrochemical research. Its primary research value lies in its role as a key intermediate in the synthesis and development of novel herbicidal agents. The molecular structure, featuring a 2-methyl-3-chloroaniline moiety coupled with a sterically hindered pivalamide (2,2-dimethylpropanamide) group, is engineered to impart specific biological activity and stability. Researchers investigate this compound for its potential to act as a proherbicide or as a core scaffold for creating libraries of analogs with modulated activity. The chloro and methyl substituents on the phenyl ring influence the molecule's electronic properties and binding affinity to biological targets, while the pivaloyl group can enhance metabolic stability, making it a valuable subject for structure-activity relationship (SAR) studies. This high-purity compound is intended for use in laboratory-scale reactions, analytical method development, and bioactivity screening. It is supplied exclusively for research and development purposes in controlled laboratory settings.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-8-9(13)6-5-7-10(8)14-11(15)12(2,3)4/h5-7H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVJHVGXBACZLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400817
Record name N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114153-36-5
Record name N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-CHLORO-2,2,2'-TRIMETHYLPROPIONANILIDE
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Preparation Methods

Acylation of 3-Chloro-2-methylaniline with Trimethylacetyl Chloride

The primary synthetic route involves the direct acylation of 3-chloro-2-methylaniline using trimethylacetyl chloride (2,2-dimethylpropanoyl chloride). This method, adapted from analogous procedures for N-[(2-methylphenyl)] derivatives, leverages a biphasic solvent system to mitigate exothermic side reactions. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride:

3-Chloro-2-methylaniline+Trimethylacetyl ChlorideN-(3-Chloro-2-methylphenyl)-2,2-dimethylpropanamide+HCl\text{3-Chloro-2-methylaniline} + \text{Trimethylacetyl Chloride} \rightarrow \text{this compound} + \text{HCl}

Reaction Conditions :

  • Solvent System : Methylene chloride (organic phase) and water (aqueous phase) with sodium carbonate to neutralize HCl.

  • Temperature : Maintained below 50°C during acyl chloride addition to prevent decomposition.

  • Stoichiometry : Equimolar ratios of amine and acyl chloride ensure complete conversion, with excess base (Na₂CO₃) to scavenge HCl.

Yield and Purity :

ParameterValue
Yield93–99%
Melting Point Range108–111°C (analog)

The chloro substituent’s electron-withdrawing nature slightly reduces the amine’s nucleophilicity compared to o-toluidine, necessitating extended reaction times (45–60 minutes).

Optimization of Solvent and Temperature Parameters

Biphasic vs. Homogeneous Systems

Biphasic systems (e.g., methylene chloride/water) outperform homogeneous solvents by facilitating rapid acid scavenging and minimizing side reactions. Comparative data from analogous syntheses reveal:

Solvent SystemReaction TimeYield (%)Purity (%)
Methylene chloride/H₂O45 min99>98
THF60 min8592

The aqueous phase ensures efficient removal of HCl, while the organic phase solubilizes the apolar amide product.

Temperature Control During Acyl Chloride Addition

Exothermic acyl chloride addition mandates strict temperature control. Elevated temperatures (>50°C) promote decomposition of trimethylacetyl chloride, reducing yields by 15–20%. Optimal performance is achieved at 20–25°C with external cooling.

Workup and Purification Strategies

Isolation via Crystallization

Post-reaction, the organic phase is separated, washed with 1N HCl (to remove residual amine), and concentrated under reduced pressure. The crude product is crystallized from hexane at 5°C, yielding high-purity amide:

Crystallization Parameters :

  • Solvent : Hexane (400 mL per 100 g crude product).

  • Temperature : 5°C.

  • Recovery : 76–78%.

Acid-Base Extraction for Byproduct Removal

Trimethylacetic acid (a hydrolysis byproduct) is removed via toluene extraction from the acidic aqueous phase. This step ensures >95% recovery of the desired amide.

Analytical Characterization and Quality Control

Melting Point Analysis

The target compound’s melting point is expected to align with structurally analogous amides (e.g., 108–111°C for N-[(2-methylphenyl)]-2,2-dimethylpropanamide). Deviations >2°C indicate impurities, necessitating recrystallization.

Spectroscopic Confirmation

While the cited patents emphasize melting points, modern syntheses should integrate:

  • ¹H NMR : Aromatic protons (δ 6.8–7.4 ppm), methyl groups (δ 1.2–1.4 ppm).

  • IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹).

Challenges and Mitigation Strategies

Steric Hindrance from the 2-Methyl Group

The ortho-methyl group imposes steric constraints, slowing acylation kinetics. Mitigation strategies include:

  • Slow Acyl Chloride Addition : Prevents localized overheating.

  • Extended Aging Times : 1–2 hours post-addition ensures complete reaction.

Moisture Sensitivity

Trimethylacetyl chloride is hygroscopic, necessitating anhydrous conditions. Reactions are conducted under dry nitrogen atmospheres to prevent hydrolysis.

Scalability and Industrial Relevance

Kilogram-Scale Synthesis

The biphasic system’s scalability is demonstrated in Example 4(b) of US4709093A, where 2.0 mol-scale reactions achieved 99% yield. Key considerations include:

  • Solvent Recovery : Methylene chloride is distilled and reused, reducing costs.

  • Continuous Extraction : Dean-Stark traps enable efficient azeotropic drying.

While unreported in the cited literature, catalytic methods (e.g., DMAP) could enhance reaction rates. Preliminary studies on analogous systems show 10–15% yield improvements at 0°C.

Green Chemistry Approaches

Replacement of methylene chloride with cyclopentyl methyl ether (CPME) or 2-methyl-THF may reduce environmental impact without compromising yield .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine under reducing conditions.

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be employed.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used in the presence of a suitable solvent like ethanol.

Major Products

    Oxidation: Products may include chlorinated benzoic acids.

    Reduction: Products may include the corresponding amine.

    Substitution: Products may include methoxy or ethoxy-substituted derivatives.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The chloro group can enhance the compound’s electrophilicity, making it more reactive towards nucleophiles. This reactivity can be exploited in various chemical transformations and biological interactions.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key structural variations among analogs include differences in halogenation, alkylation, and functional group placement on the phenyl ring. These modifications significantly alter physicochemical properties and biological activity:

Compound Name Substituents on Phenyl Ring Biological Activity (if reported) Reference
N-(3-Chloro-2-methylphenyl)-2,2-dimethylpropanamide 3-Cl, 2-CH3 Not explicitly reported
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide 4-Cl, 3-CF3 Unknown (potential kinase inhibition)
N-(4-Chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide 4-Cl, 2-OH Not reported
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide 3-Cl on phenethyl, 4-iBu on phenyl Anti-inflammatory (ibuprofen derivative)
N-[2-(4-Chlorophenoxy)phenyl]-2,2-dimethylpropanamide 4-Cl phenoxy substitution Antimalarial (initially hypothesized)

Key Observations :

  • Chlorine Position : The 3-Cl substitution (as in the target compound) is less common than 4-Cl in analogs but may enhance metabolic stability due to steric hindrance .
  • Hydroxyl Groups : The 2-OH substituent in N-(4-Chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide introduces hydrogen-bonding capacity, which could influence solubility and receptor interactions .

Modifications to the Propanamide Backbone

Variations in the propanamide moiety, including branching and integration into heterocyclic systems, impact steric bulk and pharmacokinetics:

Compound Name Propanamide Modification Biological Activity Reference
N-(3-Chloro-2-methylphenyl)-3-(purin-7-yl)propanamide Propanamide linked to purine Antitumor (preclinical)
N-[4-Chloro-6-(2-methylbenzyl)pyrrolo[2,3-d]pyrimidin-2-yl]-2,2-dimethylpropanamide Integrated into pyrrolopyrimidine RTK inhibition (anticancer)
N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Naphthalene substitution Hybrid molecule (naproxen derivative)

Key Observations :

  • Heterocyclic Integration : Compounds like N-[4-Chloro-6-(2-methylbenzyl)pyrrolo[2,3-d]pyrimidin-2-yl]-2,2-dimethylpropanamide demonstrate enhanced kinase inhibition due to planar heterocyclic systems enabling π-π stacking with enzyme active sites .

Biological Activity

N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a chloro-substituted aromatic ring linked to a dimethylpropanamide moiety. This unique structure contributes to its biological activity by influencing interactions with various biomolecules.

The compound's mechanism of action involves interactions with specific molecular targets, which may include enzymes or receptors. Such interactions can lead to alterations in biochemical pathways, affecting processes such as steroid hormone biosynthesis and fatty acid metabolism.

Key Targets:

  • Corticosteroid 11-beta-dehydrogenase isozyme 1 : This enzyme is involved in the metabolism of corticosteroids and may be influenced by the compound.
  • Enoyl-[acyl-carrier-protein] reductase (NADH) : This enzyme plays a role in fatty acid synthesis and elongation.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antibacterial Properties : Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains.
  • Antifungal Activity : Similar investigations have shown potential antifungal effects, making it a candidate for further research in medicinal chemistry.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructural FeaturesBiological Activity
N-(4-chloro-2-nitrophenyl)-2,2-dimethylpropanamideChlorinated aromatic ring with nitro groupAntibacterial and enzyme inhibition
N-(5-chloro-2-methylphenyl)-3-oxobutanamideChloro-substituted phenyl with ketoneAnticancer properties
N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamideComplex cyclic structurePotential neuroprotective effects

Case Studies and Research Findings

  • Antibacterial Activity Study : A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as an antibiotic agent .
  • Antifungal Research : In vitro tests showed that this compound could inhibit the growth of specific fungal pathogens. The mechanism was proposed to involve disruption of fungal cell wall synthesis .
  • Enzyme Inhibition Assays : Research involving enzyme assays indicated that the compound could act as an inhibitor of corticosteroid 11-beta-dehydrogenase isozyme 1, potentially influencing steroid hormone levels in biological systems .

Q & A

Q. What strategies can enhance the selective functionalization of the phenyl ring for SAR studies?

  • Methodology : Use directed ortho-metalation (DoM) with LiTMP to install substituents at the 4-position of the 3-chloro-2-methylphenyl group. For example, bromination at C4 followed by Suzuki coupling introduces aryl/heteroaryl groups. Monitor regioselectivity via <sup>19</sup>F NMR if using fluorinated reagents .

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